Ethyl 5-iodonicotinate
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Overview
Description
Ethyl 5-iodonicotinate is an organic compound belonging to the class of pyridines. It is characterized by the presence of an iodine atom at the 5-position of the nicotinic acid ester. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-iodonicotinate can be synthesized through several methods. One common approach involves the iodination of ethyl nicotinate. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom at the 5-position of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination reactions. The process requires precise control of reaction parameters, including temperature, concentration, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of ethyl nicotinate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include ethyl 5-aminonicotinate, ethyl 5-thionicotinate, and ethyl 5-alkoxynicotinate.
Oxidation Reactions: Products include ethyl 5-iodonicotinic acid.
Reduction Reactions: The major product is ethyl nicotinate.
Scientific Research Applications
Ethyl 5-iodonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and as a precursor in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the development of pharmaceuticals and diagnostic agents.
Industry: this compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-iodonicotinate involves its interaction with specific molecular targets. The iodine atom at the 5-position plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl nicotinate
- Ethyl 3-iodonicotinate
- Ethyl 6-iodonicotinate
Comparison: Ethyl 5-iodonicotinate is unique due to the specific positioning of the iodine atom, which imparts distinct chemical and biological properties. Compared to ethyl nicotinate, the presence of the iodine atom enhances its reactivity and potential for further functionalization. Ethyl 3-iodonicotinate and ethyl 6-iodonicotinate, while similar, have different reactivity profiles due to the position of the iodine atom on the pyridine ring .
Properties
IUPAC Name |
ethyl 5-iodopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSGCUYAMOYECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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